1-[(2-Methylacryloyl)oxy]heptan-2-yl benzoate
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Overview
Description
1-[(2-Methylacryloyl)oxy]heptan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a heptan-2-yl chain, which is further modified by a 2-methylacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylacryloyl)oxy]heptan-2-yl benzoate typically involves the esterification of heptan-2-ol with benzoic acid, followed by the introduction of the 2-methylacryloyl group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylacryloyl)oxy]heptan-2-yl benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and heptanoic acid derivatives.
Reduction: Heptan-2-ol and benzoic alcohol derivatives.
Substitution: Various substituted benzoates and heptanoates.
Scientific Research Applications
1-[(2-Methylacryloyl)oxy]heptan-2-yl benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of polymers and resins due to its reactive acrylate group.
Mechanism of Action
The mechanism of action of 1-[(2-Methylacryloyl)oxy]heptan-2-yl benzoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the active components. The acrylate group can undergo polymerization reactions, forming cross-linked networks that are useful in material science applications.
Comparison with Similar Compounds
- 1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate
- 1-[(2-Methylacryloyl)oxy]heptan-2-yl butyrate
Comparison: 1-[(2-Methylacryloyl)oxy]heptan-2-yl benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical and physical properties compared to other similar compounds. The benzoate group enhances the compound’s stability and reactivity, making it suitable for specific applications in polymer chemistry and drug delivery systems.
Properties
CAS No. |
62203-71-8 |
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Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoyloxy)heptan-2-yl benzoate |
InChI |
InChI=1S/C18H24O4/c1-4-5-7-12-16(13-21-17(19)14(2)3)22-18(20)15-10-8-6-9-11-15/h6,8-11,16H,2,4-5,7,12-13H2,1,3H3 |
InChI Key |
AASBKISXUIGTSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(COC(=O)C(=C)C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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